(5R,6S)-5-Amino-6-phenylpiperidin-2-one
Overview
Description
This usually involves the IUPAC name, common names, and structural formula. The compound’s role or occurrence in nature and its uses or significance in various industries might also be included.
Synthesis Analysis
This involves the chemical pathways used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions. The yield and purity of the product, as well as any challenges or unique aspects of the synthesis, would also be discussed.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, functional groups, and stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity and the types of chemical reactions it undergoes. Factors influencing these reactions, such as temperature, pressure, and pH, might also be discussed.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, solubility, and color) and chemical properties (such as acidity/basicity, reactivity, and stability).Scientific Research Applications
Chemical and Physicochemical Studies on Peptides
The research into the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has provided significant insights into peptide synthesis and the analysis of peptide secondary structure and dynamics. TOAC, as a rigid cyclic molecule, has facilitated studies using a variety of spectroscopic techniques, including EPR, NMR, and X-ray crystallography, to investigate peptide interactions with membranes and other biomolecules (Schreier et al., 2012).
Neurochemical Research with Amino Acid Derivatives
Studies using α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid and tryptophan analog, have provided valuable insights into the brain's serotonergic system. This research has highlighted the potential of α-MTrp as a tracer for studying brain serotonin synthesis rates, offering a novel approach to understanding neuropsychiatric disorders (Diksic & Young, 2001).
Aptamer Research for Bioanalytical Applications
Aptamers, including those derived from amino acids and peptides, have emerged as powerful tools in biosensing, diagnostics, and therapeutics. Their high specificity and stability under various conditions make them ideal for a wide range of applications, illustrating the potential of amino acid derivatives in developing advanced bioanalytical tools (Iliuk et al., 2011).
Metabolic Studies on Amino Acids
Research into the metabolism of amino acids, such as the transformation of racemic mixtures of formyltetrahydrofolate, has shed light on their bioactivity and metabolic pathways in human subjects. These studies are essential for understanding the nutritional and therapeutic roles of amino acids and their derivatives (Baggott et al., 2001).
Safety And Hazards
This involves the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Future Directions
This could involve potential applications, ongoing research, and areas where further study is needed.
Please consult a reliable source or a subject matter expert for accurate information on “(5R,6S)-5-Amino-6-phenylpiperidin-2-one”.
properties
IUPAC Name |
(5R,6S)-5-amino-6-phenylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-6-7-10(14)13-11(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7,12H2,(H,13,14)/t9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFJIBKJLGSOGY-KOLCDFICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@@H]1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730950 | |
Record name | (5R,6S)-5-Amino-6-phenylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,6S)-5-Amino-6-phenylpiperidin-2-one | |
CAS RN |
61298-37-1 | |
Record name | (5R,6S)-5-Amino-6-phenylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(5R,6S)-5-amino-6-phenylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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